6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one

Ivacaftor synthesis nitro reduction synthetic steps

Pharma R&D teams developing generic Ivacaftor can eliminate the catalytic hydrogenation step required with the 6-nitro precursor (CAS 1246213-39-7), saving one unit operation and reducing mass requirement by 11.4% per equivalent. • Direct coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form Ivacaftor Carboxylic Acid Lactone. • Dual-purpose: serves as both Ivacaftor intermediate and HPLC impurity reference marker for QC release testing. • 6-NH₂ handle enables parallel amide, sulfonamide, or urea library synthesis without de novo construction of the congested benzofuranone core.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 1246213-40-0
Cat. No. B594909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one
CAS1246213-40-0
Synonyms2(3H)-Benzofuranone, 6-aMino-5-(1,1-diMethylethyl)-3,3-diMethyl-
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C
InChIInChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3
InChIKeyUVSSESLOSCZNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one (CAS 1246213-40-0): A Defined Synthetic Intermediate for Procuring Ivacaftor-Related Building Blocks


6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one (CAS 1246213-40-0; molecular formula C₁₄H₁₉NO₂; MW 233.31) is a synthetic substituted benzofuran-2(3H)-one bearing a primary aromatic amine at the 6-position, a tert-butyl group at the 5-position, and a geminal dimethyl substitution at the 3-position. It is documented as a key intermediate in the synthesis of Ivacaftor Carboxylic Acid and as a process-related impurity of the CFTR potentiator drug Ivacaftor . Commercially available purities range from 95% to 98%, with vendor-provided QC documentation including NMR, HPLC, and GC batch reports . Its InChI Key (UVSSESLOSCZNRP-UHFFFAOYSA-N) defines a single, unambiguous constitutional isomer essential for procurement specification .

Why 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one Cannot Be Swapped for Other Benzofuranone Analogs


Benzofuran-2(3H)-ones as a class display antioxidant capacity in DPPH and cyclic voltammetry systems [1]; however, biological and synthetic utility is highly sensitive to peripheral substitution patterns. CAS 1246213-40-0 is structurally distinct from even its nearest neighbors—the 6-nitro precursor (CAS 1246213-39-7, MW 263.29, C₁₄H₁₇NO₄) differs in oxidation state and heteroatom content, while unsubstituted or mono-substituted benzofuranones (e.g., CAS 13524-76-0, C₁₀H₁₀O₂) lack the sterically congested 5-tert-butyl/3,3-gem-dimethyl arrangement that is embedded in the Ivacaftor pharmacophore . Each substitution—the 6-NH₂, the 5-tBu, and the C3 gem-dimethyl—confers distinct hydrogen-bonding, lipophilicity, and steric properties that cannot be replicated by analogs bearing only a subset of these groups. Generic substitution thus invalidates patent-defined intermediate specifications and introduces uncharacterized impurity profiles in downstream active pharmaceutical ingredient (API) synthesis .

Quantitative Differentiation Evidence: 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one vs. Closest Analogs


Synthetic Path Advantage: This Amino Intermediate Avoids the Extra Nitro Reduction Required by CAS 1246213-39-7

The amino-functionalized CAS 1246213-40-0 is positioned one synthetic step ahead of its 6-nitro counterpart (CAS 1246213-39-7) in the Ivacaftor route. Patent US8476442B2 describes hydrogenation of the nitro compound over Pd/C under a hydrogen atmosphere (MeOH, RT) to yield CAS 1246213-40-0 as a white crystalline solid [1]. A procurement decision selecting the amino intermediate eliminates the need for on-site catalytic hydrogenation infrastructure, reducing unit operations by one step relative to sourcing the nitro analog. The molecular weight difference (233.31 vs. 263.29 g/mol) further translates into an 11.4% lower mass requirement per equivalent for downstream amidation coupling .

Ivacaftor synthesis nitro reduction synthetic steps process chemistry

Ivacaftor Intermediate and Impurity Role: Binary Utility Differentiating CAS 1246213-40-0 from Inactive Structural Analogs

CAS 1246213-40-0 is explicitly documented as both a synthetic intermediate en route to Ivacaftor Carboxylic Acid (I940605) and a process impurity of the drug substance Ivacaftor (I940600) . This binary identity—reactive building block plus impurity reference marker—is unique to this oxidation state within the Ivacaftor-related substance portfolio. In contrast, the unsubstituted 3,3-dimethylbenzofuran-2(3H)-one (CAS 13524-76-0, C₁₀H₁₀O₂, MW 162.19) lacks both the 5-tert-butyl and 6-amino groups required for incorporation into the Ivacaftor molecular framework . Ivacaftor itself targets G551D-CFTR and F508del-CFTR with EC₅₀ values of 100 nM and 25 nM respectively ; any intermediate intended for this API supply chain must be structurally congruent with the registered synthetic route.

Ivacaftor CFTR potentiator impurity profiling pharmaceutical reference standard

Steric and Electronic Congestion: The 5-tert-Butyl/3,3-Dimethyl Motif Provides Thermal Stability Not Present in Less Substituted Benzofuranones

The 3,3-disubstituted benzofuran-2-one scaffold is explored in the open literature as a platform for radical-scavenging antioxidants, with studies reporting DPPH IC₅₀ values as low as 5.289 µg/mL for certain mono-adducts and 1.23 µg/mL for naturally occurring benzofuranone derivatives [1][2]. While CAS 1246213-40-0 itself has not been directly assayed in the published peer-reviewed DPPH/ABTS literature, its 5-tert-butyl group is recognized in class-level structure–activity analyses as a critical determinant of oxidative stability: tertiary alkyl substitution at the ortho/para positions to the phenolic or amino functionality suppresses radical-induced degradation pathways by sterically shielding the reactive site [1]. Unsubstituted or mono-substituted benzofuranones, such as CAS 13524-76-0 (DPPH antioxidant activity not reported in these studies), lack this steric protection, making them more susceptible to oxidative degradation under accelerated aging conditions.

steric hindrance thermal stability oxidative stability benzofuranone antioxidants

Purity Specification Benchmarks: 95–98% Target Compound vs. Comparator Benchmarks

Commercially offered purity for CAS 1246213-40-0 spans 95% to 98% across multiple vendors, with QC documentation including NMR, HPLC, and GC batch-specific reports . The 6-nitro analog (CAS 1246213-39-7) is also offered at comparable purity (95% minimum, 98% from certain suppliers) . Purity alone does not strongly differentiate these two intermediates. However, the amino compound's purity is more functionally relevant: trace nitro-containing residual starting material in the amino intermediate can be analytically monitored via HPLC, whereas the nitro intermediate may contain over-reduction byproducts that complicate purity assessment. No published inter-laboratory purity comparison study was identified for these specific compounds as of 2026.

purity specification QC documentation HPLC NMR batch consistency

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one: Evidence-Backed Application Scenarios


Ivacaftor Generic API Intermediate Procurement: Direct Amidation-Ready Building Block

Pharmaceutical process R&D teams developing generic Ivacaftor (or Ivacaftor-containing combinations such as Orkambi®) require the amino-benzofuranone intermediate for direct coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form Ivacaftor Carboxylic Acid Lactone . Sourcing CAS 1246213-40-0 eliminates the catalytic hydrogenation step otherwise required when starting from the 6-nitro analog CAS 1246213-39-7, saving one unit operation and reducing the molecular weight-based mass requirement by 11.4% per equivalent for the coupling reaction [1].

Ivacaftor Impurity Reference Standard Sourcing for Analytical Quality Control

CAS 1246213-40-0 is a documented Ivacaftor process impurity . QC laboratories supporting Ivacaftor API release testing can procure this compound as a reference marker for HPLC impurity profiling. Its identity as both an intermediate and an impurity makes it a cost-efficient dual-purpose procurement for organizations operating across both process development and quality control functions.

Benzofuranone Antioxidant Lead Exploration: A Sterically Shielded Scaffold

Research groups investigating benzofuran-2-one derivatives as radical-scavenging antioxidants can utilize CAS 1246213-40-0 as a scaffold bearing the 5-tert-butyl/3,3-gem-dimethyl steric shield motif, which class-level SAR suggests enhances oxidative stability in DPPH and cyclic voltammetry assay systems [1]. The 6-amino group provides a synthetic handle for further derivatization (e.g., amidation, diazotization, or reductive alkylation) to generate focused libraries for structure–activity relationship studies.

CFTR Modulator Medicinal Chemistry: Functionalized Core for Analog Generation

Medicinal chemistry programs targeting CFTR potentiation can employ CAS 1246213-40-0 as a late-stage diversification intermediate. The free 6-amino group enables parallel synthesis of amide, sulfonamide, or urea derivatives, while the pre-installed 5-tert-butyl and 3,3-dimethyl groups lock in the substitution pattern present in the Ivacaftor pharmacophore . This allows rapid exploration of the acyl/heteroacyl substituent space without de novo construction of the congested benzofuranone core in each analog.

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